molecular formula C7H6BrNO2 B1271508 5-Amino-2-bromobenzoic acid CAS No. 2840-02-0

5-Amino-2-bromobenzoic acid

Cat. No. B1271508
CAS RN: 2840-02-0
M. Wt: 216.03 g/mol
InChI Key: FEXDUVBQBNYSQV-UHFFFAOYSA-N
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Patent
US09174977B2

Procedure details

A solution of NaNO2 (0.29 g, 4.2 mmol) in water (1.6 mL) was added dropwise to a solution of 5-amino-2-bromobenzoic acid (0.86 g, 4 mmol) in HCl 2N (6 mL) and water (6 mL) at 0° C. during 15 minutes. The reaction mixture was stirred for 20 minutes and then added dropwise to a solution of CuCN (0.7 g, 8 mmol) and NaCN (0.4 g, 8 mmol) in water (5 mL) at 60° C.; the mixture was heated at 60° C. for further 15 minutes. After cooling at room temperature HCl (2N) was added and the product was extracted twice with AcOEt; the combined organic layers were dried and evaporated to give the title compound as a brown solid. Yield (0.6 g, 67%).
Name
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.86 g
Type
reactant
Reaction Step One
Name
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[CH:7]=[CH:8][C:9]([Br:15])=[C:10]([CH:14]=1)[C:11]([OH:13])=[O:12].[C:16]([Cu])#[N:17].[C-]#N.[Na+]>O.Cl>[Br:15][C:9]1[CH:8]=[CH:7][C:6]([C:16]#[N:17])=[CH:14][C:10]=1[C:11]([OH:13])=[O:12] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.29 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0.86 g
Type
reactant
Smiles
NC=1C=CC(=C(C(=O)O)C1)Br
Name
Quantity
1.6 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
Cl
Name
Quantity
6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
0.4 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted twice with AcOEt
CUSTOM
Type
CUSTOM
Details
the combined organic layers were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=C(C=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.